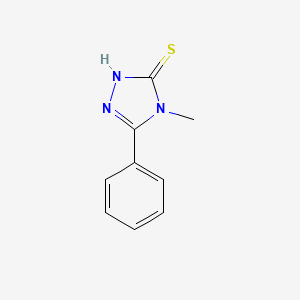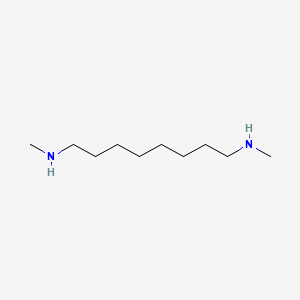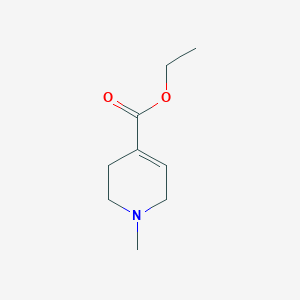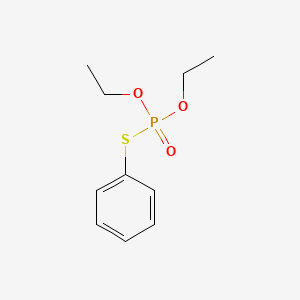![molecular formula C6H4N4O2 B1595664 6-硝基吡唑并[1,5-a]嘧啶 CAS No. 55405-65-7](/img/structure/B1595664.png)
6-硝基吡唑并[1,5-a]嘧啶
描述
6-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis .
科学研究应用
6-Nitropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
作用机制
Target of Action
6-Nitropyrazolo[1,5-a]pyrimidine is a part of a larger family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have been found to have significant impact in medicinal chemistry and have been used in the design of various drugs . The primary targets of these compounds are often protein molecule receptors and protein kinase domains, which play a key role in the regulation of cell proliferation, apoptosis, and gene expression .
Mode of Action
The mode of action of 6-Nitropyrazolo[1,5-a]pyrimidine involves a multicomponent reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in an acidic medium . This reaction leads to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidines, which subsequently undergo a rearrangement .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This suggests that they may influence various biochemical pathways related to cell proliferation, apoptosis, and gene expression.
Result of Action
Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may have potential antitumor effects
生化分析
Biochemical Properties
6-Nitropyrazolo[1,5-a]pyrimidine is part of a family of compounds that have been identified as strategic for optical applications . The pyrazole and pyrimidine are two types of important units with various biological activities . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains .
Cellular Effects
6-Nitropyrazolo[1,5-a]pyrimidine has been found to have antitumor effects and other biological activities in a variety of cancer cell lines . It plays a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Molecular Mechanism
It is known that it can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This binding can result in changes in gene expression and cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitropyrazolo[1,5-a]pyrimidine typically involves a regioselective, time-efficient, and one-pot route. This process includes the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with easily available electrophilic reagents . The reaction is often facilitated by microwave-assisted processes, which offer short reaction times, high yields, and operational simplicity .
Industrial Production Methods: Industrial production methods for 6-nitropyrazolo[1,5-a]pyrimidine are designed to be economically viable and environmentally sustainable. These methods emphasize operational simplicity, high yields, and additive-free processes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions: 6-Nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aromatic structures.
Reduction: Reduction reactions can modify the nitro group, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products Formed:
Oxidation: Aromatic pyrazolo[1,5-a]pyrimidines.
Reduction: Amino derivatives of pyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the electrophile used
相似化合物的比较
6-Nitropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits similar structural features and applications.
Other Pyrazolo[1,5-a]pyrimidines: Compounds like ocinaplon, indiplon, and zaleplon, which have applications in medicinal chemistry.
属性
IUPAC Name |
6-nitropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-3-7-6-1-2-8-9(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKXLPFPKGPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302660 | |
| Record name | 6-nitropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-65-7 | |
| Record name | 55405-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


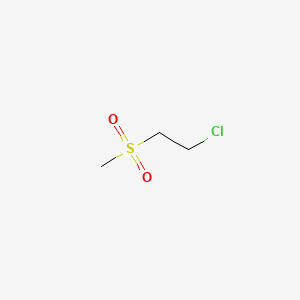
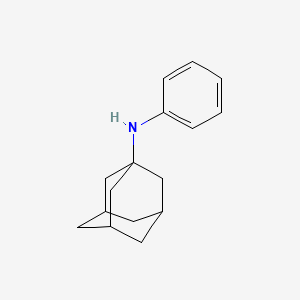
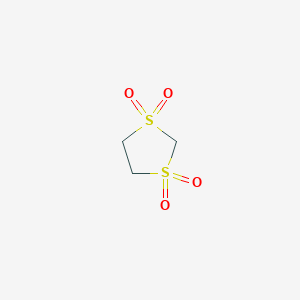
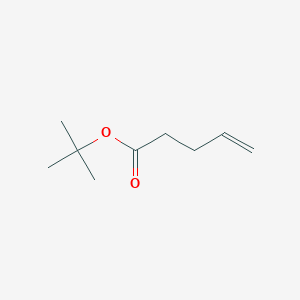
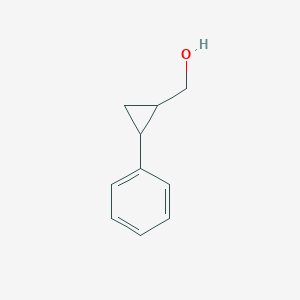
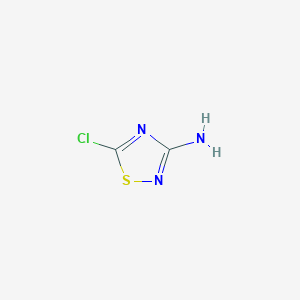
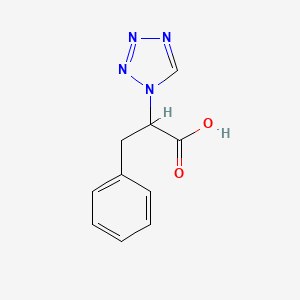
![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)
